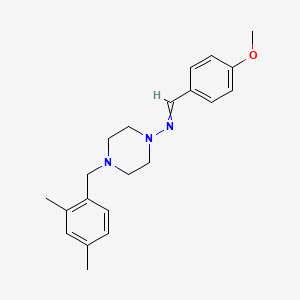![molecular formula C17H19N3O3 B5877239 1-[(8-quinolinyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5877239.png)
1-[(8-quinolinyloxy)acetyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anticancer Activity
Quinoline derivatives have shown potential as anticancer agents . They can interfere with the growth and proliferation of cancer cells, making them a promising area of research for new cancer treatments.
Antioxidant Activity
Quinoline compounds also exhibit antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing the risk of various diseases.
Anti-Inflammatory Activity
These compounds have demonstrated anti-inflammatory effects . This makes them potentially useful in the treatment of conditions characterized by inflammation, such as arthritis.
Antimalarial Activity
Quinoline-based compounds have been used in the treatment of malaria . They can inhibit the growth of Plasmodium parasites, the organisms that cause malaria.
Anti-SARS-CoV-2 Activity
Research has indicated that quinoline derivatives may have activity against SARS-CoV-2, the virus that causes COVID-19 .
Antituberculosis Activity
Quinoline compounds have shown potential in the treatment of tuberculosis . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes this disease.
Industrial Chemistry
Quinoline and its derivatives have versatile applications in the field of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in medicinal chemistry .
作用機序
Target of Action
The compound “1-[(8-quinolinyloxy)acetyl]-4-piperidinecarboxamide” is a part of a series of hybrid compounds with previously known anti-mycobacterial moieties attached to quinoxaline, quinoline, tetrazole, and 1,2,4-oxadiazole scaffolds . These compounds have been designed and synthesized to target Mycobacterium tuberculosis (TB) , the pathogen that causes tuberculosis
Mode of Action
It is known that these compounds were evaluated for their in vitro anti-mycobacterial activity . The synthesized compounds were docked against the tuberculosis protein 5OEQ using in silico molecular docking to understand the binding interactions .
Biochemical Pathways
It is known that the compound is part of a series designed to combat mycobacterium tuberculosis, suggesting it may interact with pathways crucial to the survival and proliferation of this bacterium .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-[(8-quinolinyloxy)acetyl]-4-piperidinecarboxamide” have been tested . The results suggest that this series of compounds could be useful for producing innovative and potent anti-tubercular medicines in the future . .
Result of Action
The compound “1-[(8-quinolinyloxy)acetyl]-4-piperidinecarboxamide” has shown promising activity against the Mycobacterium tuberculosis cell line H37Rv . The most active compounds were additionally tested for their cytotoxicity against the RAW 264.7 cell line . These results revealed that the compounds were less harmful to humans .
Action Environment
It is known that the compound is part of a series designed to combat mycobacterium tuberculosis, suggesting it may be effective in the complex and diverse environments where this bacterium can thrive .
特性
IUPAC Name |
1-(2-quinolin-8-yloxyacetyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c18-17(22)13-6-9-20(10-7-13)15(21)11-23-14-5-1-3-12-4-2-8-19-16(12)14/h1-5,8,13H,6-7,9-11H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDHFVAAJLXVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)COC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(8-Quinolyloxy)acetyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877162.png)
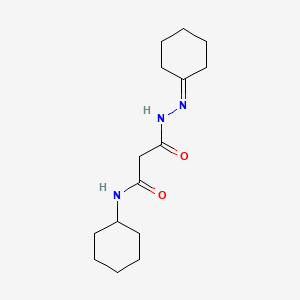

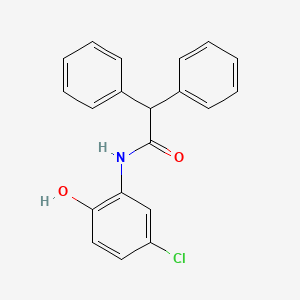
![1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5877190.png)

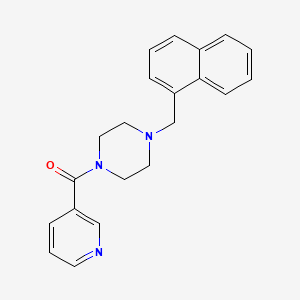
![N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea](/img/structure/B5877212.png)
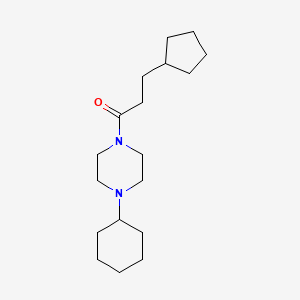
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B5877220.png)
![1-[3-(4-nitrophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5877223.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5877230.png)

